molecular formula C13H9Cl2NO2 B12041198 Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

Cat. No.: B12041198
M. Wt: 282.12 g/mol
InChI Key: LMJZLOLWCJOUTG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C13H9Cl2NO2. This compound is part of the pyridine family, characterized by a pyridine ring substituted with a methyl ester, a chlorine atom, and a 4-chlorophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate typically involves the reaction of 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate

Uniqueness

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its applications in drug development.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H10Cl2N2O2
  • Molecular Weight : 273.12 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=CC(=C(N=C1Cl)C(C1=CC=C(C=C1)Cl)=O)C(=O)OC

Anticancer Activity

Research indicates that derivatives of pyridine and pyrimidine compounds, including this compound, exhibit notable anticancer properties. A study on similar compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69μM0.69\,\mu M to 11μM11\,\mu M . The presence of the chloro group in the phenyl ring is often linked to enhanced biological activity due to increased lipophilicity and receptor binding affinity.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications in the substituents significantly affect their biological efficacy. For instance, variations in the position and nature of substituents on the pyridine ring can lead to drastic changes in potency against cancer cell lines:

CompoundIC50 (µM)Cell Line
This compound0.69HeLa
Compound A11HeLa
Compound B29.1MDA-MB453
Compound C15.3MCF-7

This table illustrates how structural differences influence anticancer activity, emphasizing the need for careful design in drug development.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies show that pyridine derivatives exhibit antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of halogen atoms (like chlorine) often enhances these activities by increasing the compound's ability to penetrate bacterial membranes .

Study on Anticancer Efficacy

In a notable study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives and assessed their anticancer properties. Among these, this compound demonstrated promising results against several cancer cell lines with a marked reduction in cell viability at low concentrations . The study concluded that further exploration of this compound could lead to the development of effective anticancer therapies.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of various pyridine derivatives, including this compound. The results indicated significant activity against S. aureus strains, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

methyl 2-chloro-6-(4-chlorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)9-6-11(16-12(15)7-9)8-2-4-10(14)5-3-8/h2-7H,1H3

InChI Key

LMJZLOLWCJOUTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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